Superior In Vivo Antimalarial Efficacy of (+)-Chloroquine at Subcurative Doses Compared to Racemate
In a mouse model of malaria, the (+)-enantiomer (d-chloroquine) demonstrated superior in vivo antimalarial efficacy compared to both the (-)-enantiomer and the racemic mixture when administered at subcurative doses [1].
| Evidence Dimension | In vivo antimalarial activity in subcurative dosing |
|---|---|
| Target Compound Data | Significantly more effective than racemate and (-)-enantiomer. |
| Comparator Or Baseline | Racemic chloroquine and (-)-chloroquine. |
| Quantified Difference | Statistically significant; exact quantitative fold difference not detailed in abstract but reported as 'significantly more effective'. |
| Conditions | Plasmodium berghei infection in mice model (in vivo). |
Why This Matters
Demonstrates that using the pure (+)-enantiomer can achieve greater therapeutic effect at lower doses than the racemic drug, which is critical for dose-response studies and minimizing potential side effects.
- [1] Haberkorn, A., Kraft, H. P., & Blaschke, G. (1979). Antimalarial activity of the optical isomers of chloroquine diphosphate. Tropenmedizin und Parasitologie, 30(3), 308-312. View Source
